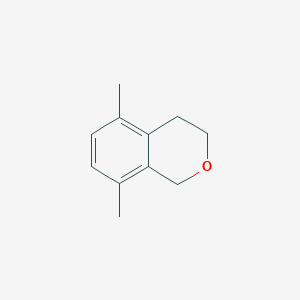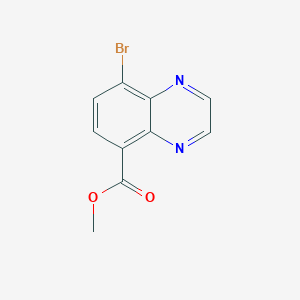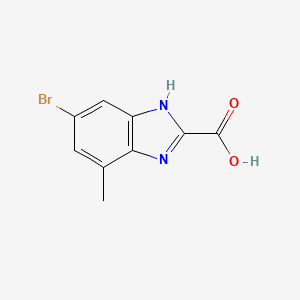
6-Bromo-4-methylbenzimidazole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-methylbenzimidazole-2-carboxylic Acid: is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid typically involves the bromination of 4-methylbenzimidazole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized forms of the benzimidazole ring.
Reduction Products: Reduced forms of the benzimidazole ring.
Coupling Products: Aryl or vinyl-substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, dyes, and polymers. It is also employed in the synthesis of specialty chemicals and fine chemicals .
Wirkmechanismus
The mechanism of action of 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzimidazole-2-carboxylic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-methylbenzimidazole-2-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
6-Fluoro-4-methylbenzimidazole-2-carboxylic Acid: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions with biological targets.
Uniqueness: The presence of the bromine atom in 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
6-bromo-4-methyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KHOKLUVKOIVKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(N2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


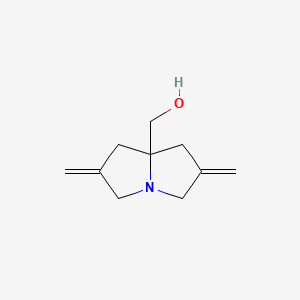
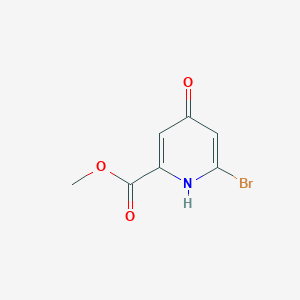
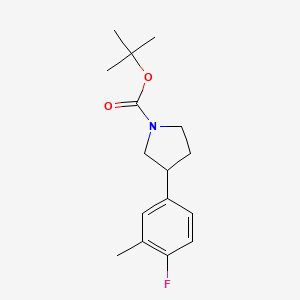
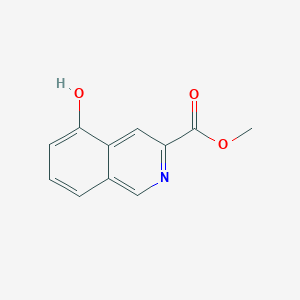
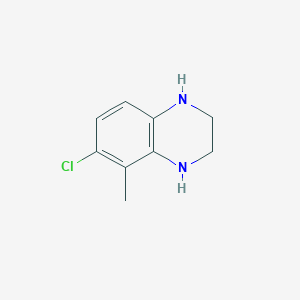

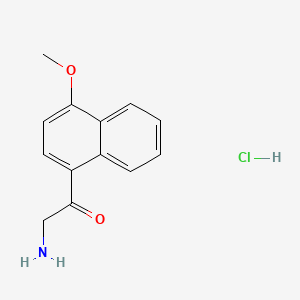

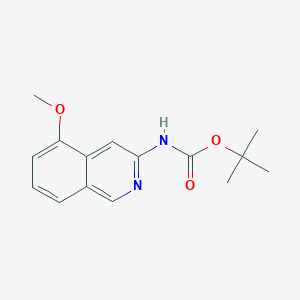
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)
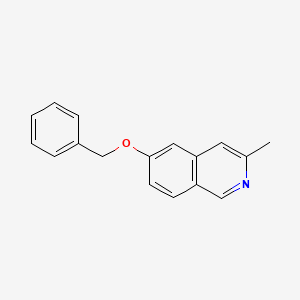
![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
